molecular formula C5H7N3OS B13502280 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

Cat. No.: B13502280
M. Wt: 157.20 g/mol
InChI Key: QTECUNQWCGAIQO-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol is a heterocyclic compound that features a thiadiazole ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with epichlorohydrin under basic conditions to form the azetidine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted azetidin-3-ol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole-2-amine
  • 1,3,4-Thiadiazole-2-thiol
  • 3-Azetidinone
  • 2-Azetidinone

Conclusion

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol is a compound of significant interest due to its unique structural properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol

InChI

InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2

InChI Key

QTECUNQWCGAIQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NN=CS2)O

Origin of Product

United States

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